molecular formula C20H17ClN4O2S B2654787 (E)-3-((2-ethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile hydrochloride CAS No. 1217254-71-1

(E)-3-((2-ethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile hydrochloride

Cat. No. B2654787
CAS RN: 1217254-71-1
M. Wt: 412.89
InChI Key: ZPADDOANIVNDEO-CLNHMMGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-((2-ethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile hydrochloride is a useful research compound. Its molecular formula is C20H17ClN4O2S and its molecular weight is 412.89. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Activities in Cancer Research

Research indicates that heteroarylacrylonitriles, related to the specified compound, have been synthesized and tested for in vitro cytotoxic potency against human cancer cell lines. These studies have revealed structure-activity relationships (SAR) that highlight the sensitivity of the acrylonitrile's position to substitution, with certain configurations showing significant cytotoxic activities. For instance, compounds containing a nitrothiophenyl ring at a specific position have demonstrated notable potency, sometimes surpassing traditional chemotherapy agents like cisplatin and etoposide. The mechanism of cell death induced by these compounds, involving caspase activation, points towards apoptosis as the primary pathway (Sączewski et al., 2004).

Optoelectronic Applications

Designed and synthesized thiophene dyes, closely related to the chemical structure , have shown promising applications in optoelectronics. These compounds exhibit nonlinear optical limiting behavior, making them suitable for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. The observed nonlinearity, attributed to a two-photon absorption process, underscores the potential of such compounds in developing photonic devices (Anandan et al., 2018).

properties

IUPAC Name

(E)-3-(2-ethylanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S.ClH/c1-2-14-6-3-4-9-18(14)22-12-16(11-21)20-23-19(13-27-20)15-7-5-8-17(10-15)24(25)26;/h3-10,12-13,22H,2H2,1H3;1H/b16-12+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPADDOANIVNDEO-CLNHMMGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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